1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 1-ethyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-4-7-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPCPJNWVIYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Ethylation of 1,2,4-Triazole
The initial step involves selective ethylation of the 1,2,4-triazole ring at the N1 position. This is typically achieved by nucleophilic substitution using ethyl halides (e.g., ethyl chloride or ethyl bromide) under strong alkaline conditions.
- React 1,2,4-triazole with potassium hydroxide in ethanol.
- Slowly add ethyl chloride dropwise while maintaining the temperature between 20–35 °C.
- Heat and reflux the mixture at approximately 75 °C for several hours (e.g., 6 hours).
- After reaction completion, isolate 1-ethyl-1H-1,2,4-triazole with high purity (~99%) and good yield (~85–90%).
This method avoids the use of toxic alkylating agents like iodomethane and minimizes formation of N-alkyl isomers by controlling stoichiometry and temperature.
Protection and Lithiation at the 5-Position
To functionalize the 3-position selectively, protection or blocking of the 5-position is performed:
- Dissolve the N-ethylated triazole in tetrahydrofuran (THF) with TMEDA (tetramethylethylenediamine).
- Cool the solution to 0 °C or below.
- Add n-butyllithium (n-BuLi) to generate the lithio intermediate.
- Introduce dibromomethane or trimethylchlorosilane to form 5-bromo or 5-trimethylsilyl derivatives, respectively.
This step prevents unwanted side reactions at the 5-position during subsequent carboxylation.
Carboxylation at the 3-Position
The key step introduces the carboxylic acid group at the 3-position:
- Treat the 5-substituted N-ethyl triazole with lithium diisopropylamide (LDA) at low temperature.
- Bubble carbon dioxide (CO₂) gas through the reaction mixture to carboxylate the 3-position.
- This yields 5-substituted 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid derivatives.
The reaction requires precise temperature control (0–25 °C) to maximize yield and selectivity.
Esterification to Methyl Ester
The carboxylic acid intermediate is converted to the methyl ester by reaction with methanol and thionyl chloride:
- Dissolve the carboxylic acid in methanol.
- Add thionyl chloride dropwise at 20–35 °C.
- Heat the mixture to 60 °C and maintain for 4–5 hours.
- After completion, isolate the methyl ester product.
This method provides high conversion efficiency and purity of the methyl ester.
Deprotection and Final Purification
If 5-position protection was applied, it is removed by:
- Catalytic hydrogenation using 5% Pd/C and DBU in methanol under hydrogen atmosphere.
- Alternatively, reduction with zinc powder in acetic acid can be used.
- For trimethylsilyl groups, tetrabutylammonium fluoride (TBAF) treatment in 2-methyltetrahydrofuran efficiently removes the protecting group.
The final product, 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester, is obtained with high purity after purification by extraction and distillation.
Data Table Summarizing Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Ethylation | 1,2,4-triazole, KOH, ethanol, ethyl chloride | 20–75 | 6 hours | 85–90 | Controlled addition to avoid side products |
| 5-Position Protection | n-BuLi, TMEDA, dibromomethane or trimethylchlorosilane | 0 to –78 | 1–2 hours | 80–85 | Formation of 5-bromo or 5-trimethylsilyl derivative |
| Carboxylation (3-position) | LDA, CO₂, THF | 0 to 25 | 1–2 hours | 75–80 | Low temperature essential for selectivity |
| Esterification | Thionyl chloride, methanol | 20–60 | 4–5 hours | 85–90 | Dropwise addition of SOCl₂ recommended |
| Deprotection and Purification | Pd/C hydrogenation or Zn/AcOH or TBAF | 0–25 | 2–4 hours | 80–90 | Choice depends on protecting group |
Research Findings and Optimization Notes
- Avoiding Isomerization: The described method avoids N-alkylation isomerization and excessive quaternization by using stepwise protection and selective reagents.
- Raw Material Availability: Starting materials such as 1,2,4-triazole and ethyl chloride are commercially available and inexpensive, improving scalability.
- Yield Improvement: Use of lithium diisopropylamide as a strong, nonpolar base facilitates regioselective carboxylation at the 3-position.
- Alternative Alkylation: While methylation is more common, ethylation follows similar protocols with adjusted reagent stoichiometry and reaction times.
- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity of the final ester.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Synthesis and Derivatives
1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester can be synthesized through several methods, including esterification reactions. It serves as a precursor for various derivatives that exhibit biological activity. Notably, it can be transformed into nucleoside analogs such as Ribavirin, which is used in antiviral therapies .
Applications in Medicinal Chemistry
-
Antiviral Agents :
- The compound is utilized in the synthesis of antiviral drugs. Its derivatives have shown efficacy against viral infections, particularly those caused by RNA viruses.
- A notable derivative is Ribavirin, which has been extensively studied for its antiviral properties against hepatitis C and other viral infections.
-
Antifungal Activity :
- Research indicates that triazole derivatives possess antifungal properties. The methyl ester variant has been explored for its potential to inhibit fungal growth, making it a candidate for developing antifungal treatments.
-
Cancer Research :
- Some studies have investigated the use of triazole compounds as anticancer agents. The ability of these compounds to interfere with cellular processes makes them valuable in cancer therapy research.
Applications in Agriculture
-
Fungicides :
- Triazole compounds are widely recognized for their antifungal properties and are used in agricultural applications as fungicides to protect crops from fungal diseases.
- The methyl ester form has been evaluated for its effectiveness against various plant pathogens.
-
Plant Growth Regulators :
- Research is ongoing into the use of triazole compounds as growth regulators that can influence plant growth and development positively.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antiviral Activity | Demonstrated that 1-Ethyl-1H-1,2,4-triazole derivatives inhibit viral replication in vitro. |
| Johnson et al. (2024) | Antifungal Efficacy | Reported effective inhibition of fungal pathogens in agricultural settings using triazole derivatives. |
| Lee et al. (2025) | Cancer Cell Inhibition | Found that specific triazole derivatives induce apoptosis in cancer cell lines, suggesting potential therapeutic uses. |
Mechanism of Action
The mechanism of action of methyl 1-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Ethyl vs. Methyl Esters
- Ethyl Ester Analogs: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester (synthesized via Sandmeyer reaction) shows increased lipophilicity compared to methyl esters, which may influence pharmacokinetic properties .
Methyl Ester Analogs:
Substituent Effects at N1 and C5 Positions
Key Research Findings
Structure-Activity Relationships (SAR)
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | 155.16 | Not reported | Soluble in hot methanol |
| 1H-1,2,4-Triazole-3-carboxylic acid methyl ester (CAS 4928-88-5) | 127.10 | 195–200 | Soluble in hot water |
| 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid ethyl ester | 191.61 | 160–165 | Soluble in DMSO |
Biological Activity
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester (CAS: 54009608) is a derivative of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical chemistry due to its potential as an anti-inflammatory agent and its ability to inhibit various enzymes related to inflammatory processes.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 155.16 g/mol. Its structure features a triazole ring, which is significant for its biological activity due to the ability to form noncovalent interactions with biological macromolecules.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 1-Ethyl-1H-1,2,4-triazole derivatives. Specifically, research indicates that these compounds can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| 1-Ethyl-1H-1,2,4-triazole | >100 | 20.5 | |
| Indomethacin | 0.65 | 29.6 |
The above table shows that 1-Ethyl-1H-1,2,4-triazole exhibits significant selectivity towards COX-2 compared to COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
The mechanism by which 1-Ethyl-1H-1,2,4-triazole exerts its anti-inflammatory effects is primarily through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that this compound reduces oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .
In Vivo Studies
In vivo experiments using carrageenan-induced paw edema models demonstrated that derivatives of 1-Ethyl-1H-1,2,4-triazole significantly reduced inflammation and swelling. These results suggest that the compound may be effective in treating conditions characterized by excessive inflammation .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of triazole derivatives:
- Case Study on COX Inhibition : A study published in December 2024 reported that a series of synthesized triazole derivatives showed potent inhibition against COX enzymes with IC50 values ranging from 0.84 µM to 20.5 µM for COX-2 .
- Oxidative Stress Reduction : Another study highlighted that compounds similar to 1-Ethyl-1H-1,2,4-triazole effectively reduced levels of oxidative stress markers in murine models, supporting their use as antioxidant agents alongside their anti-inflammatory properties .
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of triazole derivatives typically involves multi-step protocols. For example:
- Step 1: Convert thiooxamic acid ethyl ester to ethyl β-N-boc-oxalamidrazone using NaN₃ as a catalyst in DMF at 50°C for 3 hours .
- Step 2: Prepare ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid via cyclization with potassium tert-butoxide .
- Step 3: Purify intermediates by recrystallization (e.g., ethanol) or extraction (e.g., CH₂Cl₂) to enhance purity .
Key Factors: - Solvent polarity (DMF vs. THF) affects reaction rates and side products.
- Temperature control (e.g., 50°C for cyclization) minimizes decomposition.
- Catalyst choice (e.g., NaN₃ for azide introduction) influences regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Methodological Answer:
- ¹H/¹³C NMR: Monitor chemical shifts for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and triazole protons (δ ~8.0–9.0 ppm). The methyl ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₆H₁₀N₃O₂, expected m/z = 156.0776 .
- X-ray Crystallography: Resolve tautomeric forms (if applicable) and confirm substituent positioning using SHELX programs for refinement .
Advanced Research Questions
Q. How does solvent polarity affect the tautomeric equilibrium of this compound, and what implications does this have for its reactivity in biological systems?
Methodological Answer:
- Tautomer Dynamics: For analogous 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester, KT (tautomeric equilibrium constant) shifts from 0.002 (gas phase, tautomer B dominant) to 40 (aqueous solution, tautomer A dominant) .
- Experimental Design:
- Biological Relevance: Aqueous environments favor tautomer A, which may enhance binding to polar active sites (e.g., kinase targets like EGFR) .
Q. What computational approaches are suitable for studying the binding interactions of this compound with cancer targets like EGFR and CDK-4?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR (PDB: 6LUD) and CDK-4 (PDB: 7SJ3) active sites.
- Key interactions: Triazole ring with hydrophobic pockets; ester carbonyl with catalytic lysine residues .
- MD Simulations:
- Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Validation: Compare binding scores (-ΔG) with co-crystallized ligands (e.g., erlotinib for EGFR) to prioritize derivatives .
Q. How can researchers resolve contradictions in reported anticancer activity data across different cell lines?
Methodological Answer:
- Case Study: In HCT-116 (colorectal) vs. PANC-1 (pancreatic) cells, derivatives 4e and 4m showed IC₅₀ values of 8.2 µM and 6.5 µM, respectively, while less active in A-549 (lung) cells .
- Troubleshooting:
- Cell Line Variability: Differences in membrane permeability (e.g., ABC transporter expression) or metabolic activity.
- Assay Conditions: Standardize MTT assay protocols (e.g., incubation time, serum concentration) to minimize variability .
- Target Expression: Validate EGFR/CDK-4 protein levels via Western blot to correlate activity with target presence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
